PF-00446687

Description

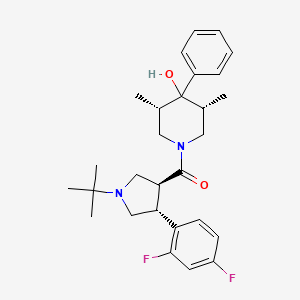

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPJOAUPIZDJNX-YTEQHECZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030106 | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862281-92-3 | |

| Record name | PF-00446687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862281923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00446687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00446687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-00446687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P236Z73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of PF-00446687: A Selective Melanocortin-4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00446687 is a potent and selective, non-peptide small molecule agonist of the melanocortin-4 receptor (MC4R) developed by Pfizer.[1][2] Initially investigated for the treatment of erectile dysfunction, its mechanism of action provides a valuable case study in the targeted modulation of G-protein coupled receptor (GPCR) signaling pathways.[1][2] This technical guide offers an in-depth exploration of the molecular interactions and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascade.

Core Mechanism of Action: Selective MC4R Agonism

The primary mechanism of action of this compound is its selective binding to and activation of the melanocortin-4 receptor. The MC4R is a GPCR predominantly expressed in the central nervous system, particularly in the hypothalamus, and plays a crucial role in the regulation of energy homeostasis, appetite, and sexual function.[3][4][5]

Upon binding, this compound stabilizes an active conformation of the MC4R, initiating a canonical G-protein signaling cascade. The MC4R is primarily coupled to the Gs alpha subunit (Gαs).[5][6] Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.[5]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Receptor/Target | Value | Assay Type |

| EC50 | Human MC4R | 12 ± 1 nM | cAMP Production Assay |

| Ki | Human MC4R | 27 ± 4 nM | Radioligand Binding Assay |

| EC50 | Human MC1R | 1.02 ± 0.30 µM | cAMP Production Assay |

| EC50 | Human MC3R | 1.16 ± 0.35 µM | cAMP Production Assay |

| EC50 | Human MC5R | 1.98 ± 0.20 µM | cAMP Production Assay |

| Ki | σ Receptor | 330 nM | Off-Target Binding Panel |

| Ki | Sodium Ion Channel | 690 nM | Off-Target Binding Panel |

| Ki | Muscarinic M2 Receptor | 730 nM | Off-Target Binding Panel |

| Data sourced from MedchemExpress.[8] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

MC4R Radioligand Binding Assay (Scintillation Proximity Assay)

This assay was performed to determine the binding affinity (Ki) of this compound for the human melanocortin-4 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human MC4R were cultured in a suitable medium.

-

Cell membranes were prepared by harvesting the cells, followed by homogenization in a lysis buffer and centrifugation to pellet the membranes. The membrane preparations were stored at -80°C until use.

-

-

Assay Procedure:

-

Membranes expressing human MC4R were incubated with wheat germ agglutinin-coated SPA beads.

-

A radioligand, typically [125I]-NDP-α-MSH, was used at a concentration below its Kd.

-

Increasing concentrations of the unlabeled test compound (this compound) were added to compete with the radioligand for binding to the receptor.

-

The reaction was incubated to allow for binding equilibrium to be reached.

-

The plate was then read in a scintillation counter. The amount of bound radioligand was determined by the proximity of the radiolabel to the scintillant-impregnated beads.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding curve.

-

The Ki value was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Agonism Assay (cAMP Production)

This assay was conducted to measure the functional potency (EC50) of this compound in activating the MC4R and stimulating the production of intracellular cyclic AMP.

-

Cell Culture:

-

CHO-K1 cells stably expressing the human MC4R were cultured in an appropriate growth medium.

-

Cells were seeded into multi-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium was removed, and the cells were washed with a stimulation buffer.

-

A phosphodiesterase inhibitor, such as IBMX, was added to prevent the degradation of cAMP.

-

Cells were then stimulated with increasing concentrations of this compound.

-

The stimulation was carried out for a defined period at 37°C.

-

-

cAMP Quantification:

-

Following stimulation, the cells were lysed.

-

The intracellular cAMP concentration was determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP produced by the cells for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The amount of cAMP produced at each concentration of this compound was quantified.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

-

Experimental Workflow Diagram

Conclusion

This compound serves as a well-characterized example of a selective small-molecule agonist for the melanocortin-4 receptor. Its mechanism of action is centered on the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. The high selectivity for MC4R over other melanocortin receptor subtypes, as demonstrated by the quantitative data, underscores its potential for targeted therapeutic applications. The detailed experimental protocols provided herein offer a framework for the continued investigation of MC4R modulators and their downstream physiological effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on PF-00446687: A Selective MC4R Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-00446687, a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R). This document details its binding affinity, functional potency, selectivity profile, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts in the field of melanocortin receptor modulation.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy homeostasis, food intake, and sexual function.[1][2][3] Dysfunction of the MC4R signaling pathway is associated with obesity and other metabolic disorders.[1][2] this compound is a non-peptide, brain-penetrant MC4R agonist that has been investigated for its therapeutic potential, notably in the context of erectile dysfunction.[4][5] Its selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC3R, MC5R) makes it a valuable tool for dissecting the specific roles of MC4R signaling and a promising lead compound for targeted therapeutics.[6][7]

Quantitative Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at the human melanocortin receptors, as well as its off-target binding profile.

Table 1: In Vitro Activity of this compound at Melanocortin Receptors

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |

| MC4R | 27 ± 4 nM[6] | 12 ± 1 nM[5][6] |

| MC1R | Not Reported | 1.02 ± 0.30 µM[6] |

| MC3R | Not Reported | 1.16 ± 0.35 µM[6] |

| MC5R | Not Reported | 1.98 ± 0.20 µM[6] |

Table 2: Off-Target Binding Profile of this compound

| Target | Binding Affinity (Ki) |

| σ receptor | 330 nM[6] |

| Sodium ion channel | 690 nM[6] |

| Muscarinic M2 receptor | 730 nM[6] |

Signaling Pathway and Experimental Workflow

MC4R Signaling Pathway

Activation of the MC4R by an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like this compound, initiates a canonical Gs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response, such as reduced food intake and increased energy expenditure.[8]

Experimental Workflow for GPCR Agonist Evaluation

The characterization of a novel GPCR agonist like this compound typically follows a multi-step workflow. This process begins with in vitro assays to determine binding affinity and functional potency at the target receptor and to assess selectivity against related receptors. Promising candidates then proceed to in vivo studies to evaluate their efficacy and pharmacokinetic properties in animal models.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound for the MC4R.

Objective: To determine the inhibitory constant (Ki) of this compound for the human MC4R by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human MC4R membrane preparation (e.g., from HEK293 cells stably expressing hMC4R)

-

Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH)

-

This compound (test compound)

-

Non-labeled α-MSH (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA)[6]

-

96-well microplates

-

GF/C filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Preparation of Reagents:

-

Thaw the MC4R membrane preparation on ice and dilute in assay buffer to a final concentration of 5-10 µg protein per well.

-

Dilute the radiolabeled ligand in assay buffer to a final concentration of approximately its Kd value (e.g., 0.1-0.5 nM).

-

Prepare a stock solution of this compound and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare a high concentration of non-labeled α-MSH (e.g., 1 µM) for determining non-specific binding.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding wells: Add 25 µL of assay buffer, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.

-

Non-specific Binding wells: Add 25 µL of 1 µM non-labeled α-MSH, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.[6]

-

Competition Binding wells: Add 25 µL of each this compound dilution, 25 µL of diluted radiolabeled ligand, and 50 µL of diluted MC4R membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[6]

-

Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).[6]

-

Detection:

-

Dry the filter plate at 50°C for 30 minutes.

-

Add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol outlines a method to determine the functional potency (EC50) of this compound at the MC4R by measuring its ability to stimulate cAMP production.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the human MC4R.

Materials:

-

HEK293 cells stably expressing the human MC4R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Forskolin (positive control for adenylyl cyclase activation)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 96-well assay plates

Procedure:

-

Cell Preparation:

-

The day before the assay, seed the HEK293-hMC4R cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Assay Execution:

-

On the day of the assay, remove the culture medium.

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control (e.g., a known MC4R agonist or forskolin).

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a four-parameter logistic non-linear regression analysis.

-

Conclusion

This compound is a well-characterized, potent, and selective MC4R agonist. Its favorable in vitro profile, including nanomolar potency and significant selectivity over other melanocortin receptors, has established it as a valuable research tool and a foundational compound for the development of MC4R-targeted therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel MC4R modulators. Further in vivo studies are essential to fully elucidate the therapeutic potential of selective MC4R agonism in various physiological and pathological conditions.

References

- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

PF-00446687: A Technical Overview of a Selective Melanocortin-4 Receptor Agonist in Erectile Dysfunction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-00446687, a selective, non-peptide, small-molecule agonist of the melanocortin-4 receptor (MC4R) developed by Pfizer for the treatment of erectile dysfunction (ED).[1][2] While the compound's clinical development status is not currently active, the research surrounding it has provided crucial insights into the role of the central melanocortin system in sexual function, offering a distinct mechanistic approach compared to existing peripheral-acting therapies.

Core Mechanism of Action: Central Neuromodulation

Unlike phosphodiesterase type 5 (PDE5) inhibitors that act peripherally to enhance blood flow to the corpus cavernosum, this compound functions as a centrally-acting agent.[3] It selectively activates MC4 receptors, which are predominantly expressed in the central nervous system (CNS), including key regions of the brain like the hypothalamus.[4][5]

Activation of these receptors is believed to modulate autonomic and somatic neural pathways that control penile erection.[5][6] This central mechanism initiates pro-erectile signals that travel down the spinal cord, suggesting a potential benefit for patients who have an inadequate response to PDE5 inhibitors.[5][7] The relevance of the melanocortin system to sexual activity is well-established, with non-selective peptide agonists also showing efficacy in human sexual dysfunction.[8] this compound demonstrated that selectively targeting the MC4 subtype can produce similar effects without the side effects associated with action at other melanocortin receptor subtypes.[1]

Pharmacological Profile and Selectivity

This compound is characterized as a potent and highly selective MC4R agonist. Its small-molecule, non-peptide nature allows for oral and sublingual administration and brain penetration.[2][8] The compound's selectivity is a key feature, as this minimizes off-target effects that have been observed with less selective melanocortin agonists, such as melanotan II.[1]

Table 1: In Vitro Potency and Selectivity Data

| Parameter | Receptor | Value | Notes |

| EC₅₀ | hMC4R | 12 ± 1 nM | Functional agonist potency in HEK293 cells expressing the human receptor.[9][10] |

| Kᵢ | hMC4R | 27 ± 4 nM | Binding affinity for the human receptor.[9] |

| EC₅₀ | hMC1R | 1.02 ± 0.30 µM | Over 80-fold lower potency compared to MC4R.[9][10] |

| EC₅₀ | hMC3R | 1.16 ± 0.35 µM | Over 95-fold lower potency compared to MC4R.[9][10] |

| EC₅₀ | hMC5R | 1.98 ± 0.20 µM | Over 160-fold lower potency compared to MC4R.[9][10] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) represents the binding affinity of a ligand for a receptor.

Experimental Protocols and Methodologies

The evaluation of this compound involved standard preclinical and clinical methodologies to ascertain its mechanism, efficacy, and safety.

In Vitro Receptor Activation Assays

The primary method for determining agonist activity and selectivity involves transfecting a host cell line (e.g., HEK293) with the specific human melanocortin receptor subtype.

-

Cell Culture: HEK293 cells are cultured and stably transfected with plasmids encoding for hMC1R, hMC3R, hMC4R, or hMC5R.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound.

-

Adenylyl Cyclase Activation: MC4R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

cAMP Measurement: The intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Dose-response curves are generated to calculate the EC₅₀ value for each receptor subtype, thereby establishing potency and selectivity.

Clinical Trial Protocol

A pilot study was conducted to assess the efficacy of this compound in men with erectile dysfunction.[2][8]

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, 4-way crossover study.[11]

-

Participants: Men diagnosed with erectile dysfunction.

-

Interventions: Single oral doses of this compound at varying strengths, a placebo, and 100 mg sildenafil (B151) as a positive control.[11]

-

Primary Efficacy Endpoint: Assessment of erectile function. While the specific instrument is not detailed in the provided results, clinical trials for ED commonly use tools like the International Index of Erectile Function (IIEF) and objective measures of penile rigidity and duration using devices like RigiScan.[6][7][12]

-

Safety and Tolerability: Monitoring of adverse events throughout the study.

Clinical Efficacy and Safety Data

The pilot clinical study provided the first human evidence for the efficacy of a selective MC4R agonist in treating ED.

Table 2: Summary of Pilot Clinical Trial Results

| Dose of this compound | Efficacy Outcome | Safety & Tolerability | Route of Administration |

| 200 mg | Provided a similar level of efficacy to 100 mg sildenafil.[1][2][8] | Safe and well-tolerated up to the maximum tested dose.[2][8] | Oral and Sublingual |

| Lower Doses | Ineffective.[1] | Safe and well-tolerated.[2][8] | Oral and Sublingual |

Comparative Mechanism: Central vs. Peripheral Action

The therapeutic approach of this compound is fundamentally different from that of PDE5 inhibitors, which represents a significant point of interest for drug development.

-

This compound (MC4R Agonist): Acts on the CNS to initiate the neural signals required for an erection. This mechanism is upstream of the vascular events in the penis.

-

Sildenafil (PDE5 Inhibitor): Acts directly on the vascular smooth muscle of the corpus cavernosum. It does not initiate an erection but enhances the erectile response to sexual stimulation by preventing the breakdown of cGMP, leading to vasodilation and increased blood flow.[3]

Conclusion and Future Directions

The research on this compound was a landmark in sexual dysfunction research. It provided strong evidence that selective activation of the MC4 receptor is a viable strategy for treating erectile dysfunction in humans.[2][8] This established a proof-of-concept for a centrally-mediated therapeutic approach that could complement or provide an alternative to existing peripherally-acting treatments.

While the development of this compound itself may not be ongoing, the knowledge gained has paved the way for continued investigation into melanocortin-based therapies for both male and female sexual dysfunctions.[4] Future research in this area will likely focus on optimizing the potency, bioavailability, and side-effect profile of new small-molecule MC4R agonists, potentially offering novel solutions for patients, including those who do not respond to PDE5 inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 4. Melanocortins in the treatment of male and female sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A role for the melanocortin 4 receptor in sexual function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Melanocortin receptor agonists, penile erection, and sexual motivation: human studies with Melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-00446687 in Modulating Social Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00446687 is a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R).[1][2][3] Initially developed for the treatment of sexual dysfunction, emerging preclinical evidence has highlighted its significant effects on social behavior, particularly in the domains of social bonding and preference. This technical guide provides an in-depth overview of the current understanding of this compound's impact on social behavior, its underlying mechanism of action, and the experimental protocols used to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction: The Melanocortin System and Social Behavior

The central melanocortin system plays a crucial role in regulating a wide array of physiological processes, including energy homeostasis, sexual function, and complex social behaviors.[4][5] The melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain, is a key component of this system.[5][6] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), has been linked to the modulation of social interactions and the formation of social bonds.[7]

This compound has emerged as a valuable pharmacological tool to probe the function of the MC4R in social cognition and behavior due to its high selectivity and brain penetrance.[2][8] This guide will synthesize the available data on this compound, focusing on its demonstrated effects on social behavior and the signaling pathways it modulates.

Mechanism of Action: MC4R Signaling Pathway

This compound exerts its effects by binding to and activating the MC4R. This activation initiates a downstream signaling cascade that is critical for its influence on social behavior. The primary signaling pathway involves the coupling of the MC4R to the Gαs subunit of the G-protein complex.

Canonical Gαs/cAMP/PKA Pathway

Upon agonist binding, the activated MC4R stimulates adenylyl cyclase (AC) via Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] Elevated cAMP, in turn, activates Protein Kinase A (PKA).[9] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[9] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity and function, including the gene for oxytocin (B344502).[9]

Interaction with the Oxytocin System

A significant aspect of this compound's pro-social effects is its interaction with the oxytocin system.[4][10][11] MC4Rs are expressed on oxytocin-producing neurons in the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.[11][12] Activation of these MC4Rs by agonists like this compound stimulates the synthesis and release of oxytocin.[4][11] Oxytocin is a neuropeptide well-known for its critical role in social recognition, trust, and the formation of social bonds.[13] The pro-social effects of MC4R agonists are often blocked by oxytocin receptor antagonists, demonstrating the crucial role of this interaction.[4][10]

Effects of this compound on Social Behavior: Quantitative Data

The primary social behavior paradigm used to evaluate the effects of this compound is the Partner Preference Test (PPT) in the socially monogamous prairie vole (Microtus ochrogaster).[4][8][14] This test assesses the formation of a social bond, operationally defined as a significant preference for a familiar partner over a novel stranger.

| Study | Species | Sex | Compound | Dose (i.p.) | Cohabitation Duration | Key Finding | Statistical Significance |

| Modi et al., 2015[4][8] | Prairie Vole | Female | This compound | 1 mg/kg | 6 hours | Increased time with partner vs. stranger | p < 0.05 |

| Modi et al., 2015[4][8] | Prairie Vole | Female | This compound | 10 mg/kg | 6 hours | Increased time with partner vs. stranger | p < 0.01 |

| Barrett et al., 2014[14][15] | Prairie Vole | Male & Female (Neonatal Treatment) | This compound | 1 mg/kg (s.c.) | N/A (Tested in adulthood) | Promoted adult partner preference | Not specified |

Experimental Protocols

Partner Preference Test (PPT)

This protocol is a widely used assay to measure social bonding in prairie voles.[16][17][18]

Objective: To determine if a subject animal forms a preference for a familiar "partner" over an unfamiliar "stranger".

Apparatus: A three-chambered apparatus consisting of a central neutral chamber connected to two side chambers.

Procedure:

-

Pairing/Cohabitation: An experimental subject is housed with a "partner" vole for a specified duration (e.g., 6 or 24 hours).[16][17] Mating may or may not occur during this period, depending on the experimental design.

-

Habituation: The subject animal is placed in the central chamber of the PPT apparatus for a brief habituation period (e.g., 5-10 minutes).

-

Test Phase: The "partner" and a novel "stranger" vole are tethered in the two side chambers. The subject is then allowed to freely explore all three chambers for an extended period (typically 3 hours).[17]

-

Data Collection: The time the subject spends in each of the three chambers and in direct physical contact (huddling) with the partner and stranger is recorded and analyzed.

-

Analysis: A partner preference is determined if the subject spends significantly more time with the partner compared to the stranger.[16]

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its selective agonism of the MC4R, can facilitate social bond formation. This effect appears to be mediated by the activation of the central oxytocin system. These findings have significant implications for the potential therapeutic use of MC4R agonists in psychiatric disorders characterized by social deficits, such as autism spectrum disorder and schizophrenia.[4]

Future research should aim to:

-

Investigate the effects of this compound in other animal models and social behavior paradigms to assess the generalizability of its pro-social effects.

-

Elucidate the specific neural circuits downstream of MC4R and oxytocin that are modulated by this compound to produce its behavioral effects.

-

Conduct clinical studies to evaluate the safety, tolerability, and efficacy of selective MC4R agonists in patient populations with social impairments.

Conclusion

This compound is a selective MC4R agonist that has demonstrated clear pro-social effects in preclinical models. Its mechanism of action, involving the potentiation of oxytocin signaling, provides a strong rationale for its further investigation as a potential therapeutic agent for social deficits. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the melanocortin system's role in social behavior.

References

- 1. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MELANOCORTIN SIGNALING CONNECTING SYSTEMIC METABOLISM WITH MOOD DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Melanocortin 4 receptor stimulation improves social deficits in mice through oxytocin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melanocortin agonism in a social context selectively activates nucleus accumbens in an oxytocin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Life in groups: the roles of oxytocin in mammalian sociality [frontiersin.org]

- 14. Neonatal melanocortin receptor agonist treatment reduces play fighting and promotes adult attachment in prairie voles in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Familiarity and Mate Preference Assessment with the Partner Preference Test [escholarship.org]

An In-depth Technical Guide to PF-00446687: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00446687 is a potent and selective, non-peptide small molecule agonist of the melanocortin 4 receptor (MC4R).[1] Developed by Pfizer, it has been investigated primarily for the treatment of sexual dysfunction, particularly erectile dysfunction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed descriptions of its mechanism of action, the associated signaling pathway, and representative experimental protocols for its evaluation are presented to support further research and development in the field of melanocortin-based therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (3R,4R,5S)-1-([(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol, is a complex synthetic molecule.[1] Its identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R,4R,5S)-1-([(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl)-3,5-dimethyl-4-phenylpiperidin-4-ol[1] |

| CAS Number | 862281-92-3[1] |

| PubChem CID | 11328898[1] |

| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)C(=O)[C@@H]3CN(C[C@H]3c4ccc(cc4F)F)C(C)(C)C[1] |

| InChI | InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28-/m0/s1[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H36F2N2O2[1] |

| Molar Mass | 470.605 g·mol−1[1] |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 2.08 mg/mL (4.42 mM); Acetonitrile: Slightly soluble; Water: Slightly soluble[2] |

| Purity | >98% (by HPLC) |

| Storage | Store at -20°C for long-term stability[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the melanocortin 4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The MC4R plays a crucial role in regulating energy homeostasis, sexual function, and other physiological processes.

Upon binding of this compound, the MC4R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically coupling to the Gαs subunit. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response.

Pharmacological Properties

This compound exhibits high potency and selectivity for the human MC4R. In vitro studies have demonstrated its ability to effectively stimulate cAMP production in cells expressing the MC4R.

Table 3: In Vitro Activity of this compound

| Parameter | Receptor | Value |

| EC50 | hMC4R | 12 nM[2] |

| hMC1R | 1.02 µM[2] | |

| hMC3R | 1.16 µM[2] | |

| hMC5R | 1.98 µM[2] | |

| Ki | hMC4R | 27 nM[2] |

The data in Table 3 highlight the significant selectivity of this compound for the MC4R over other melanocortin receptor subtypes, with over 85-fold selectivity against MC1R and even greater selectivity against MC3R and MC5R. This selectivity is crucial for minimizing off-target effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of MC4R agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for the human MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Membrane preparation from these cells

-

Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity MC4R ligand)

-

This compound (test compound)

-

Non-labeled NDP-α-MSH (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding), 25 µL of 1 µM non-labeled NDP-α-MSH (for non-specific binding), or 25 µL of this compound dilution.

-

25 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.5 nM).

-

50 µL of MC4R membrane preparation (5-10 µg of protein per well).

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[3]

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its functional agonistic activity.

Objective: To determine the EC50 of this compound for the activation of adenylyl cyclase via the human MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

-

This compound

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293-hMC4R cells in a 96-well plate and grow to 80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and forskolin in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the growth medium from the cells.

-

Add 50 µL of stimulation buffer containing the appropriate concentration of this compound or control.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the EC50 value using non-linear regression analysis.

In Vivo Assessment of Erectile Function in a Rat Model

This in vivo experiment evaluates the pro-erectile effects of a test compound.

Objective: To assess the effect of this compound on erectile function in anesthetized male rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (12-14 weeks old)[4]

-

Anesthetic (e.g., ketamine/xylazine)

-

This compound formulated for intravenous or subcutaneous administration

-

Heparinized saline

-

Pressure transducer and data acquisition system

-

Bipolar platinum electrodes

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Expose the carotid artery and insert a catheter for monitoring mean arterial pressure (MAP).

-

Expose the corpus cavernosum and insert a 25-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Baseline Measurement: Record baseline MAP and ICP.

-

Electrical Stimulation: Apply electrical stimulation to the cavernous nerve (e.g., 1-32 Hz, 5V, 1 ms (B15284909) pulses for 60 seconds) and record the ICP and MAP response.[4]

-

Compound Administration: Administer this compound intravenously or subcutaneously.

-

Post-Dose Measurement: After a predetermined time (e.g., 15-30 minutes), repeat the electrical stimulation and record the ICP and MAP responses.

-

Data Analysis: Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) for each stimulation before and after compound administration. An increase in this ratio indicates a pro-erectile effect. Compare the results between vehicle-treated and this compound-treated groups using appropriate statistical tests.[4]

Conclusion

This compound is a well-characterized, potent, and selective MC4R agonist with demonstrated pro-erectile effects in preclinical models and preliminary human trials. Its high selectivity for the MC4R over other melanocortin subtypes suggests a favorable side-effect profile. The information and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on the development of novel therapeutics targeting the melanocortin system for the treatment of sexual dysfunction and potentially other MC4R-mediated disorders. Further investigation into its clinical efficacy and safety is warranted.

References

The Non-Peptide Agonist Characteristics of PF-00446687: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00446687 is a potent and selective non-peptide agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The MC4R is a key regulator of energy homeostasis, appetite, and sexual function.[2] Unlike endogenous peptide agonists, this compound offers the potential for improved pharmacokinetic properties, including oral bioavailability and brain penetrance, making it an attractive candidate for therapeutic development. This technical guide provides an in-depth overview of the non-peptide agonist characteristics of this compound, focusing on its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, binding affinity, and selectivity of this compound for the human melanocortin receptors.

Table 1: In Vitro Agonist Potency of this compound

| Receptor | Assay Type | Parameter | Value |

| Human MC4R | cAMP Accumulation | EC50 | 12 ± 1 nM[3] |

| Human MC1R | cAMP Accumulation | EC50 | 1.02 ± 0.30 µM[3] |

| Human MC3R | cAMP Accumulation | EC50 | 1.16 ± 0.35 µM[3] |

| Human MC5R | cAMP Accumulation | EC50 | 1.98 ± 0.20 µM[3] |

Table 2: In Vitro Binding Affinity of this compound

| Receptor | Assay Type | Parameter | Value |

| Human MC4R | Radioligand Displacement | Ki | 27 ± 4 nM[3] |

Table 3: Off-Target Binding Profile of this compound

| Target | Parameter | Value |

| σ Receptor | Ki | 330 nM[3] |

| Sodium Ion Channel | Ki | 690 nM[3] |

| Muscarinic M2 Receptor | Ki | 730 nM[3] |

Signaling Pathway

This compound exerts its agonist effects at the MC4R through the canonical Gs protein-coupled signaling pathway. Upon binding of this compound, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with MC4R activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological assays and the information available from the primary literature.[3]

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the human MC4R.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Cells are seeded into 96-well plates at a density that allows for optimal confluence on the day of the assay.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve a range of final concentrations.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the wells.

-

The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Detection: The reaction is terminated, and the intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

-

Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The concentration-response curve for this compound is plotted, and the EC50 value is determined using non-linear regression analysis (e.g., sigmoidal dose-response).

Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the human MC4R by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues expressing the human MC4R. This typically involves homogenization and centrifugation to isolate the membrane fraction.

-

Radioligand: A suitable radiolabeled antagonist with high affinity for MC4R is used, such as [125I]-SHU9119 or [125I]-(Tyr2)-NDP-α-MSH.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Assay Procedure:

-

In a 96-well filter plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated together.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MC4R antagonist (e.g., 1 µM unlabeled SHU9119).

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the filter plate, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide agonist of the MC4R. Its mode of action via the Gs-cAMP signaling pathway is consistent with that of endogenous melanocortin peptides. The detailed experimental protocols provided herein offer a foundation for further research and development of small-molecule MC4R agonists for various therapeutic applications, including the treatment of sexual dysfunction and obesity. The favorable pharmacological profile of this compound underscores the potential of non-peptide ligands in targeting the melanocortin system.

References

Investigating the Brain-Penetrant Nature of PF-00446687: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain-penetrant properties of PF-00446687, a potent and selective melanocortin-4 receptor (MC4R) agonist. The document summarizes key quantitative data, details experimental methodologies used to assess its central nervous system (CNS) distribution, and illustrates the relevant signaling pathway.

Introduction

This compound is a small molecule, non-peptide agonist of the MC4R, which has been investigated for its potential therapeutic effects, including in the context of erectile dysfunction.[1] A critical aspect of its pharmacological profile for potential CNS applications is its ability to cross the blood-brain barrier (BBB). This guide consolidates available data to provide a comprehensive overview of its brain-penetrant nature.

Quantitative Data on Brain Penetration

The brain penetration of this compound has been assessed using both in vivo and in vitro models. The following tables summarize the key pharmacokinetic and permeability parameters.

Table 1: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value | Units |

| Brain-to-Plasma Ratio (Total) | 0.1 - 50 | - |

| Brain AUC (0-4 hr) | 119 - 18400 | nM*hr |

| Volume of Distribution at Steady State (Vdss) | 2.21 - 81.4 | L/kg |

| Data derived from studies on 1,2-diarylethane MC4R antagonists, a class of compounds to which this compound is related.[2] |

Table 2: In Vitro Permeability Data (MDCK-MDR1 Assay)

| Parameter | Value | Interpretation |

| Apparent Permeability (Papp) A→B | ≥ 3.0 x 10-6 cm/s | High BBB Penetration Potential |

| Efflux Ratio (Papp B→A / Papp A→B) | < 3.0 | Low Efflux |

| Classification criteria for high BBB penetration potential in a typical MDCK-MDR1 assay.[3] Specific values for this compound are not publicly available. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections describe the protocols for key experiments used to evaluate the brain-penetrant nature of compounds like this compound.

In Vivo Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of a test compound in rats.

Protocol:

-

Animal Model: Male Han Wistar rats are typically used.[4]

-

Dosing:

-

Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered to determine parameters like clearance (CL) and volume of distribution at steady state (Vdss).[2]

-

Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered to assess oral bioavailability and brain concentrations.[2]

-

-

Sample Collection:

-

Sample Analysis:

-

Data Analysis:

-

Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, t1/2, CL, and Vdss.[4]

-

The brain-to-plasma concentration ratio is calculated at each time point.

-

Workflow Diagram:

In Vitro Permeability Assay (MDCK-MDR1)

Objective: To assess the in vitro permeability and potential for P-glycoprotein (P-gp) mediated efflux of a test compound using a Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene.

Protocol:

-

Cell Culture: MDR1-MDCK cells are seeded onto a filter in a transwell insert and cultured to form a confluent monolayer.[5]

-

Assay Setup:

-

Incubation: The cells are incubated for a set period (e.g., 120 minutes) at 37°C.[3]

-

Sampling: Samples are taken from both the apical and basolateral compartments at the end of the incubation period.[3]

-

Analysis: The concentration of the test article in the samples is determined by LC-MS/MS.[3]

-

Data Calculation:

-

The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).

-

The efflux ratio (Papp B→A / Papp A→B) is determined to assess active efflux.[3]

-

Experimental Workflow:

Signaling Pathway

This compound exerts its effects through the activation of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by MC4R agonism is the Gαs pathway.

MC4R Signaling Cascade:

-

Agonist Binding: this compound binds to and activates the MC4R.

-

G Protein Activation: The activated MC4R couples to the stimulatory G protein (Gαs), causing the exchange of GDP for GTP on the α-subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[6]

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB).[7]

-

Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription.[7]

Signaling Pathway Diagram:

Conclusion

The available data indicates that this compound is a brain-penetrant molecule, a crucial characteristic for a centrally acting therapeutic. While specific quantitative in vivo and in vitro permeability data for this compound are limited in publicly accessible literature, related compounds and general principles of CNS drug discovery suggest that its properties are favorable for crossing the blood-brain barrier. The compound's mechanism of action is well-defined through the activation of the MC4R and the subsequent Gαs-cAMP-PKA signaling cascade. Further detailed pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate its CNS exposure and efficacy for potential neurological applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaron.com [pharmaron.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of PF-00446687 in Melanocortin Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-00446687, a selective small-molecule agonist of the melanocortin-4 receptor (MC4R). We will delve into its pharmacological profile, its interaction with the melanocortin signaling cascade, and the experimental methodologies used to characterize its activity. This document is intended to serve as a detailed resource for professionals engaged in neuroscience, endocrinology, and pharmacology research.

Introduction to this compound and the Melanocortin System

The melanocortin system is a crucial signaling network involved in a wide array of physiological functions, including energy homeostasis, sexual function, melanogenesis, and inflammation.[1][2] This system comprises melanocortin peptides (derived from pro-opiomelanocortin or POMC), five G protein-coupled receptors (MC1R to MC5R), and endogenous antagonists like agouti-related protein (AgRP).[1]

This compound is a potent, selective, and brain-penetrant non-peptide agonist developed by Pfizer for the melanocortin-4 receptor (MC4R).[3][4][5] The MC4R is primarily expressed in the brain and plays a key role in regulating energy balance and sexual function.[2][6][7] The development of selective MC4R agonists like this compound was driven by the need to harness the therapeutic potential of melanocortin activation while avoiding side effects associated with non-selective agonists that act on other melanocortin receptors (e.g., MC1R-mediated skin pigmentation).[4][8] this compound was specifically investigated for its potential in treating erectile dysfunction (ED) and has demonstrated efficacy in preliminary human trials.[4][8]

Pharmacological Profile and Selectivity

The defining characteristic of this compound is its high selectivity for the MC4R. This selectivity is critical for minimizing off-target effects. The quantitative data on its binding affinity and functional potency are summarized below.

Table 1: Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

|---|---|---|

| MC4R | 27 ± 4 nM [3] | 12 ± 1 nM [3] |

| MC1R | - | 1.02 ± 0.30 µM[3][9] |

| MC3R | - | 1.16 ± 0.35 µM[3][9] |

| MC5R | - | 1.98 ± 0.20 µM[3][9] |

| Sigma Receptor (σ) | 330 nM[3] | - |

| Sodium Ion Channel | 690 nM[3] | - |

| Muscarinic M2 Receptor | 730 nM[3] | - |

Data sourced from in vitro studies using HEK293 cells expressing the respective receptors.[3][9]

As the data indicates, this compound is approximately 85- to 165-fold more potent at MC4R compared to other melanocortin receptor subtypes, establishing its high selectivity.

The MC4R Signaling Pathway

Activation of the MC4R by an agonist like this compound initiates a canonical G protein-coupled receptor (GPCR) signaling cascade. This pathway is central to the physiological effects mediated by the receptor.

-

Agonist Binding: this compound binds to the MC4R, inducing a conformational change in the receptor.

-

G-Protein Activation: The activated receptor couples with and activates the heterotrimeric Gs protein. This causes the Gαs subunit to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[10][11] cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.[12][13]

-

Downstream Effects: Activated PKA phosphorylates various downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to changes in gene expression and cellular function that ultimately manifest as pro-erectile and other physiological responses.[13]

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

This protocol determines the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing MC4R.

Objective: To quantify the dose-dependent increase in intracellular cAMP following stimulation with this compound.

Materials:

-

HEK293 cells stably expressing human MC4R.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Multi-well assay plates (e.g., 96-well or 384-well).

Procedure:

-

Cell Plating: Seed the MC4R-expressing HEK293 cells into multi-well plates at a predetermined density and culture overnight to allow for adherence.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., the non-selective agonist α-MSH).

-

Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared compound dilutions.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

This protocol assesses the pro-erectile effects of this compound in a preclinical animal model.

Objective: To measure the effect of this compound administration on erectile response by monitoring intracavernosal pressure (ICP).

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., ketamine/xylazine).

-

This compound formulation for administration (e.g., oral gavage or subcutaneous injection).

-

Vehicle control.

-

Pressure transducer and data acquisition system.

-

25-gauge needle connected to a pressure line.

-

Bipolar electrode for cavernous nerve stimulation.

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically expose the carotid artery (for mean arterial pressure, MAP, monitoring) and the crus of the penis.

-

Cannulation: Insert a heparinized saline-filled needle into the crus of the penis and connect it to a pressure transducer to measure ICP.

-

Compound Administration: Administer the test compound (this compound) or vehicle at the desired dose and route.

-

Nerve Stimulation: After a predetermined time for drug absorption, stimulate the cavernous nerve with controlled electrical pulses (e.g., 5V, 20 Hz for 60 seconds).

-

Data Recording: Record the maximal ICP generated during stimulation and the simultaneous MAP.

-

Data Analysis: Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize the erectile response against systemic blood pressure. Compare the ICP/MAP ratio between the vehicle-treated and this compound-treated groups to determine pro-erectile efficacy.

Clinical Application and Efficacy

This compound was advanced into human clinical trials for the treatment of erectile dysfunction.[8] A pilot study demonstrated its efficacy, with the 200 mg oral dose showing a similar level of effectiveness to 100 mg of sildenafil, a well-established PDE5 inhibitor.[8] Lower doses were found to be ineffective.[8] These findings were significant as they provided clinical validation that selective activation of the central MC4R pathway is sufficient to produce a pro-erectile effect, offering a distinct mechanism of action compared to peripherally acting vasodilators like sildenafil.[4][8]

Conclusion

This compound is a valuable pharmacological tool and a pioneering clinical candidate that has significantly advanced our understanding of the melanocortin system's role in sexual function. Its high selectivity for the MC4R and its demonstrated ability to activate the canonical cAMP/PKA signaling pathway have established a clear link between central melanocortin signaling and physiological erectile response. The data from preclinical and clinical studies underscore the potential of targeting the MC4R for novel therapies in sexual dysfunction, providing a foundation for the development of next-generation melanocortin-based therapeutics.

References

- 1. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation [mdpi.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caffeine increases myoglobin expression via the cyclic AMP pathway in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cAMP-binding site of PKA as a molecular target of bisabolangelone against melanocyte-specific hyperpigmented disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Preliminary In-Human Trial Results of PF-00446687: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in-human trial results for PF-00446687, a selective melanocortin-4 receptor (MC4R) agonist. The information is compiled from publicly available data and is intended to provide a detailed understanding of the compound's pharmacological profile and early clinical performance.

Core Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Selectivity Profile of this compound

| Receptor | EC50 (nM) | Fold Selectivity vs. MC4R |

| Melanocortin-4 (MC4R) | 12 | 1 |

| Melanocortin-1 (MC1R) | 1020 | 85 |

| Melanocortin-3 (MC3R) | 1160 | 97 |

| Melanocortin-5 (MC5R) | 1980 | 165 |

Table 2: Preliminary Efficacy in Male Erectile Dysfunction (Pilot Study)

| Treatment Group | N | Primary Efficacy Endpoint | Outcome |

| This compound (200 mg) | (Not Specified) | Improvement in erectile function | Similar level of efficacy to sildenafil (B151) (100 mg)[1] |

| Sildenafil (100 mg) | (Not Specified) | Improvement in erectile function | Positive Control |

| Placebo | (Not Specified) | Improvement in erectile function | (Not Specified) |

Note: Specific quantitative efficacy data, such as mean change in the International Index of Erectile Function (IIEF) score, were not available in the reviewed public documents.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value |

| Cmax (Maximum Concentration) | Data not publicly available |

| Tmax (Time to Maximum Concentration) | Data not publicly available |

| AUC (Area Under the Curve) | Data not publicly available |

| Half-life (t1/2) | Data not publicly available |

Note: While the source material indicates significant systemic exposure was achieved, specific pharmacokinetic parameters were not disclosed.

Table 4: Summary of Safety and Tolerability

| Adverse Events | Frequency |

| (Specific adverse events not detailed) | "Safe and well tolerated up to the maximum tested dose" |

Note: A detailed breakdown of adverse events and their frequencies was not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the in-human trials were not fully available. The following descriptions are based on information from the clinical trial registration (NCT00846687) and standard practices in similar studies.

Phase 1 Clinical Trial for Erectile Dysfunction (NCT00846687)

-

Study Design: A 2-cohort, multi-center, randomized, double-blind, placebo-controlled, 4-way crossover study.

-

Participants: Males aged 18-65 with a diagnosis of erectile dysfunction.

-

Interventions:

-

Cohort 1: Single oral doses of this compound (up to 200 mg).

-

Cohort 2: Single oral doses of this compound (lower dose range).

-

Positive Control: Sildenafil (100 mg).

-

Placebo.

-

-

Primary Outcome Measures: Efficacy in treating erectile dysfunction (specific measures not detailed, but likely included the IIEF questionnaire).

-

Secondary Outcome Measures: Safety and tolerability of this compound.

In Vitro Receptor Selectivity Assays

-

Objective: To determine the potency and selectivity of this compound for the human melanocortin receptors.

-

Methodology:

-

HEK293 cells were transiently transfected with plasmids encoding for human MC1R, MC3R, MC4R, or MC5R.

-

Transfected cells were incubated with varying concentrations of this compound.

-

Intracellular cyclic AMP (cAMP) levels were measured as an indicator of receptor activation.

-

EC50 values were calculated from the dose-response curves to determine the potency of this compound at each receptor subtype.

-

Mandatory Visualizations

Signaling Pathway of this compound at the Melanocortin-4 Receptor

Caption: Signaling pathway of this compound via the MC4R.

Experimental Workflow of the Phase 1 Clinical Trial

Caption: Workflow of the Phase 1 crossover clinical trial for this compound.

References

Unlocking the Brain's Potential: A Technical Guide to the Neurological Therapeutic Applications of PF-00446687

For Researchers, Scientists, and Drug Development Professionals

Abstract